2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C16H20N2OS |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-amino-N-(4-methylphenyl)-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9,12-13H,2-5,17H2,1H3,(H,18,19) |
InChI Key |
JJAFUSJSHUDRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3C2CCCC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable resources, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Research indicates that compounds structurally related to 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide exhibit a range of biological activities. These activities include:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammation in preclinical models.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells.
Applications in Medicinal Chemistry
The unique combination of functional groups in this compound makes it a valuable candidate for drug development. Key applications include:
- Drug Design and Development : Its structural characteristics allow for modifications that can lead to new therapeutic agents.
- Lead Compound in Antimicrobial Research : As a lead compound for developing new antibiotics.
- Investigational New Drug (IND) Applications : Potential use in clinical trials targeting specific diseases.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against resistant bacterial strains. Results showed significant inhibition rates compared to standard antibiotics.
-
Anti-inflammatory Effects :
- In an animal model of inflammation induced by carrageenan injection, this compound demonstrated a marked reduction in paw edema compared to control groups.
-
Cancer Cell Apoptosis Induction :
- Research involving human cancer cell lines indicated that treatment with the compound led to increased rates of apoptosis as evidenced by flow cytometry analysis.
Mechanism of Action
The mechanism of action of 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as NRF2. By activating NRF2, the compound can induce the expression of antioxidant enzymes, which help protect cells from oxidative stress and inflammation . This activation disrupts the interaction between NRF2 and its inhibitor, KEAP1, leading to increased NRF2 activity .
Comparison with Similar Compounds
Structural Analogues
- Substituent Variations: 2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): Features an ethoxy group on the phenyl ring, which enhances hydrophilicity compared to the hydrophobic p-tolyl group in the target compound. 2-Amino-N-(4-chlorophenyl)-hexahydrocycloocta[b]thiophene-3-carboxamide (): Incorporates a chlorophenyl group and a larger cycloocta[b]thiophene ring, increasing molecular weight (334.87 g/mol) and steric bulk compared to the target’s hexahydrobenzo[b]thiophene core.
Key Observations :
- The target compound’s synthesis is inferred to follow methods similar to , achieving high yields with efficient reflux conditions.
- Lower yields in (22%) highlight challenges in introducing bulky or polar substituents (e.g., 4-hydroxyphenyl).
Physicochemical Properties
- Molecular Weight: The p-tolyl derivative (target) has an approximate molecular weight of 286–300 g/mol, comparable to analogues like 2-Amino-N-(m-tolyl)-... (286.39 g/mol, ) but lighter than cycloocta[b]thiophene derivatives (334.87 g/mol, ).
- Spectroscopic Data :
- IR : All compounds show NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, confirming carboxamide functionality .
- NMR : The para-tolyl group in the target compound would exhibit distinct aromatic proton signals (δ ~7.0–7.5 ppm) compared to meta-substituted analogues () or ethoxyphenyl derivatives ().
Biological Activity
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₂N₂OS
- Molecular Weight : 314.45 g/mol
- CAS Number : 669737-30-8
This structure features a hexahydrobenzo[b]thiophene core with an amino group and a p-tolyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathways can vary based on the starting materials and desired purity levels.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Adenosine Receptor Modulation : It has been characterized as an allosteric enhancer of the adenosine A1 receptor. Studies have shown that it can enhance receptor activity similarly to known reference compounds such as PD 81,723 .
- Antinociceptive Effects : In animal models, derivatives of this compound have demonstrated significant pain-relieving properties. The mechanism is believed to involve modulation of pain pathways through central nervous system interactions.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Several studies have focused on the biological effects of similar compounds within the same chemical family:
- Study on Pain Relief : A study published in Pharmacology Biochemistry and Behavior highlighted the antinociceptive effects of related compounds in rodent models. The findings suggest that modifications to the thiophene structure can enhance analgesic properties .
- Neuroprotection Research : Another study investigated the ability of thiophene derivatives to protect neuronal cells from apoptosis induced by oxidative stress. Results indicated that these compounds could significantly reduce cell death in vitro .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
